REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[CH2:13]([CH:15]1CCC(=O)CC1)[CH3:14]>C(OC(=O)C)(=O)C>[CH3:14][C:13]1([CH3:15])[O:7][C:1](=[O:6])[CH2:2][C:3](=[O:5])[O:4]1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
6.31 g
|
Type
|
reactant
|
Smiles
|
C(C)C1CCC(CC1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
the source compound was dissolved thoroughly
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice bath
|
Type
|
STIRRING
|
Details
|
The stirring of the admixture
|
Type
|
CUSTOM
|
Details
|
was continued in an ice bath
|
Type
|
CUSTOM
|
Details
|
colorless crystals separated out as the reaction
|
Type
|
FILTRATION
|
Details
|
These crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 85.1% | |
YIELD: CALCULATEDPERCENTYIELD | 124.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[CH2:13]([CH:15]1CCC(=O)CC1)[CH3:14]>C(OC(=O)C)(=O)C>[CH3:14][C:13]1([CH3:15])[O:7][C:1](=[O:6])[CH2:2][C:3](=[O:5])[O:4]1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
6.31 g
|
Type
|
reactant
|
Smiles
|
C(C)C1CCC(CC1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
the source compound was dissolved thoroughly
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice bath
|
Type
|
STIRRING
|
Details
|
The stirring of the admixture
|
Type
|
CUSTOM
|
Details
|
was continued in an ice bath
|
Type
|
CUSTOM
|
Details
|
colorless crystals separated out as the reaction
|
Type
|
FILTRATION
|
Details
|
These crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 85.1% | |
YIELD: CALCULATEDPERCENTYIELD | 124.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |